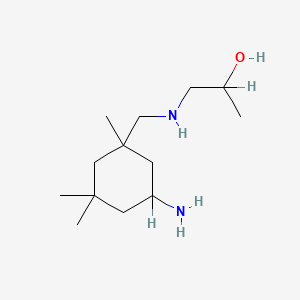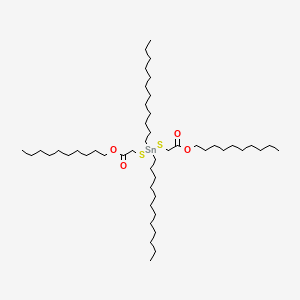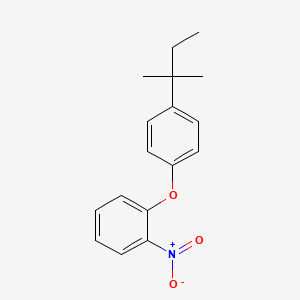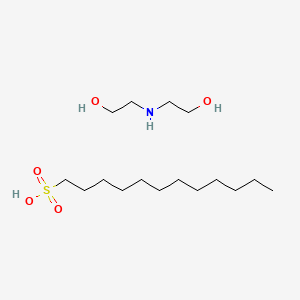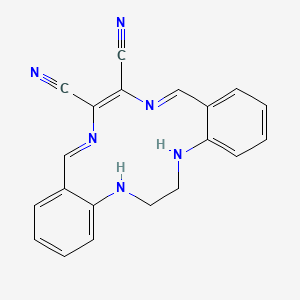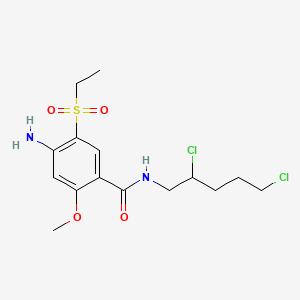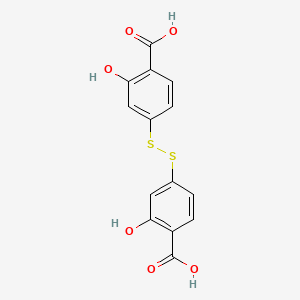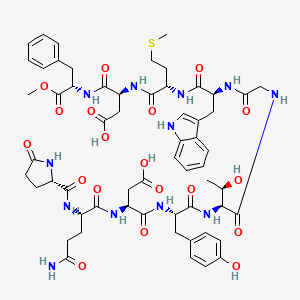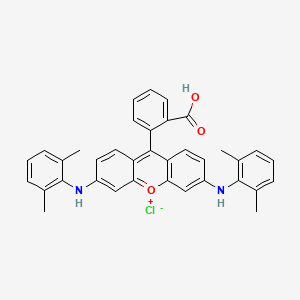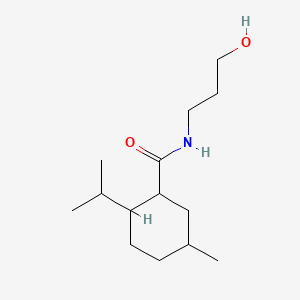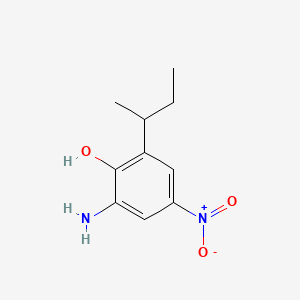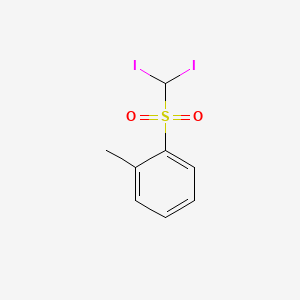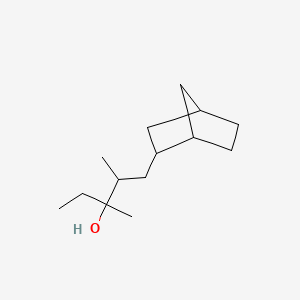
alpha-Ethyl-alpha,beta-dimethylbicyclo(2.2.1)heptane-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bicyclo[2.2.1]heptanyl)-2,3-dimethylpentan-3-ol typically involves the reaction of bicyclo[2.2.1]heptane derivatives with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the alkylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and recrystallization to purify the final product. The use of advanced analytical techniques like gas chromatography and mass spectrometry ensures the purity and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-bicyclo[2.2.1]heptanyl)-2,3-dimethylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-bicyclo[2.2.1]heptanyl)-2,3-dimethylpentan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(3-bicyclo[2.2.1]heptanyl)-2,3-dimethylpentan-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-bicyclo[2.2.1]heptanyl)-2,3-dimethylpentane: Similar structure but lacks the hydroxyl group.
2,3-dimethyl-1-bicyclo[2.2.1]heptanyl alcohol: Similar bicyclic structure with different substituents.
Uniqueness
1-(3-bicyclo[2.2.1]heptanyl)-2,3-dimethylpentan-3-ol is unique due to its specific bicyclic structure and the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential applications. Its unique structure allows for specific interactions with biological targets and makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
97403-91-3 |
|---|---|
Formule moléculaire |
C14H26O |
Poids moléculaire |
210.36 g/mol |
Nom IUPAC |
1-(2-bicyclo[2.2.1]heptanyl)-2,3-dimethylpentan-3-ol |
InChI |
InChI=1S/C14H26O/c1-4-14(3,15)10(2)7-13-9-11-5-6-12(13)8-11/h10-13,15H,4-9H2,1-3H3 |
Clé InChI |
SPXVLDYYWKLTJU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C(C)CC1CC2CCC1C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea](/img/structure/B15180516.png)

